molecular formula C24H31NO8 B1202039 Orphenadrine citrate CAS No. 4682-36-4

Orphenadrine citrate

Cat. No.: B1202039
CAS No.: 4682-36-4
M. Wt: 461.5 g/mol
InChI Key: MMMNTDFSPSQXJP-UHFFFAOYSA-N
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Description

Orphenadrine citrate is a centrally acting skeletal muscle relaxant. It is commonly used to alleviate discomfort associated with acute, painful musculoskeletal conditions. The compound is often administered in combination with other medications such as aspirin and caffeine to enhance its therapeutic effects .

Biochemical Analysis

Biochemical Properties

Orphenadrine citrate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It acts as a muscarinic receptor antagonist and an H1 histamine receptor antagonist. Additionally, it inhibits the noradrenergic transporter and blocks the NMDA receptor ion channel . These interactions contribute to its muscle relaxant and analgesic properties.

Cellular Effects

This compound influences various types of cells and cellular processes. It acts in the central nervous system to produce muscle relaxant effects and has anticholinergic actions that are beneficial in Parkinson’s disease . The compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with muscarinic and histamine receptors, as well as the NMDA receptor ion channel .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a muscarinic antagonist and H1 histamine receptor antagonist. It inhibits the noradrenergic transporter and blocks the NMDA receptor ion channel . These interactions result in muscle relaxation and analgesic effects. The compound’s anticholinergic actions also contribute to its therapeutic effects in Parkinson’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been reported to have a high risk of toxicity in overdose situations, with rapid onset of toxic effects on several organ systems . Long-term use of this compound requires periodic monitoring of blood, urine, and liver function values due to potential adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher dosages are associated with increased risk of adverse effects, including confusion, anxiety, and tremors . The compound’s safety in continuous long-term therapy has not been established, and its use should be monitored closely .

Metabolic Pathways

This compound undergoes rapid and extensive biotransformation, with only 8% of the administered dose excreted unchanged . The compound is metabolized in the liver, and its metabolites are excreted primarily in the urine . The metabolic pathways involve interactions with various enzymes, contributing to its pharmacokinetic properties.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. The compound has a high protein binding rate of 95% and is extensively metabolized in the liver . Its distribution within the body is influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound involves its targeting to specific compartments or organelles within the cell. The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . These factors contribute to its therapeutic effects and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Orphenadrine citrate is synthesized through a series of chemical reactions involving the condensation of 2-methylbenzhydryl chloride with dimethylaminoethanol, followed by the formation of the citrate salt. The reaction conditions typically involve the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Orphenadrine citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

    Cyclobenzaprine: Another muscle relaxant used to treat muscle spasms.

    Tizanidine: A muscle relaxant that works by inhibiting motor neurons.

Uniqueness of Orphenadrine Citrate: this compound is unique due to its combination of muscle relaxant and anticholinergic properties. This dual action makes it particularly effective in treating musculoskeletal pain and discomfort .

Properties

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMNTDFSPSQXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-98-7 (Parent)
Record name Orphenadrine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8044678
Record name Orphenadrine dihydrogen citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>69.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4682-36-4, 4724-58-7
Record name Orphenadrine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4682-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4724-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orphenadrine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orphenadrine citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orphenadrine dihydrogen citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORPHENADRINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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